2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione
Description
This compound features a hybrid structure combining an isoindole-1,3-dione core linked via a methyl group to a 4-oxoquinazolin-2-yl moiety, which is further substituted with a 3-imidazol-1-ylpropyl chain. The molecular weight is estimated to be ~411–433 g/mol based on analogues (e.g., CAS 85122-85-6 in ), with a calculated LogP of ~3.1 (similar to ), suggesting moderate lipophilicity .
Properties
IUPAC Name |
2-[[3-(3-imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c29-21-16-6-1-2-7-17(16)22(30)28(21)14-20-25-19-9-4-3-8-18(19)23(31)27(20)12-5-11-26-13-10-24-15-26/h1-4,6-10,13,15H,5,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRDSCHMAZIEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3CCCN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360986 | |
| Record name | 2-[[3-(3-imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6054-34-8 | |
| Record name | 2-[[3-(3-imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with a quinazolinone precursor, followed by cyclization with isoindole-1,3-dione. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the imidazole and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of cancer cells or microbes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound 16 ()
Structure : 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione.
- Core : Phenylisoindole-dione with a methylimidazole substituent.
- Key Differences: Lacks the quinazolinone core and propyl linker. Methylimidazole is directly attached to the phenyl ring, reducing conformational flexibility.
- Properties: Lower molecular weight (303 g/mol) compared to the target compound.
Compound 17c ()
Structure: 4-(N-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide.
- Core : Isoindole-dione with a hydrazone-linked sulfonamide group.
- Key Differences :
- Sulfonamide substituent introduces polar and acidic properties.
- Hydrazone linkage may confer pH-dependent stability.
- Properties: Enhanced solubility (TPSA: 79.3 Ų) due to sulfonamide. Potential carbonic anhydrase inhibition, diverging from quinazolinone’s kinase focus .
CAS 85122-85-6 ()
Structure : 2-[[4-[3-[1-[(1,3-dioxoisoindol-2-yl)methyl]-4-piperidyl]propyl]-1-piperidyl]methyl]isoindole-1,3-dione.
- Core : Dual isoindole-dione units with piperidine-propyl linkers.
- Key Differences :
- Piperidine rings enhance basicity and blood-brain barrier penetration.
- Longer alkyl chain increases molecular weight (~550–600 g/mol).
- Properties :
Methoxyquinazolinone Analog ()
Structure : 2-[[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione.
Pharmacological and Physicochemical Comparisons
Research Implications
The target compound’s imidazole-propyl-quinazolinone architecture offers a balance of kinase affinity and hydrogen-bonding capacity, distinguishing it from phenyl- or sulfonamide-based analogues. However, its moderate LogP may limit bioavailability compared to more polar derivatives like 17c. Further studies should explore hybrid structures combining sulfonamide polar groups with quinazolinone cores to optimize solubility and target engagement.
Biological Activity
The compound 2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.15 g/mol. The structure features an isoindole moiety linked to a quinazolinone derivative, which is known for various biological activities.
Research indicates that compounds containing isoindole and quinazolinone structures exhibit diverse biological activities, including:
- Anti-inflammatory effects : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes .
- Antioxidant properties : It also demonstrates the ability to scavenge reactive oxygen species (ROS), contributing to its potential protective effects against oxidative stress .
- Anticancer potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited .
In Vitro Studies
In vitro studies have evaluated the efficacy of this compound against various biological targets. For instance:
- Cyclooxygenase Inhibition : The compound's IC50 values for COX inhibition have been reported, indicating its potency relative to established drugs like meloxicam. The IC50 values for related compounds range from 90 µM to over 100 µM .
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 90.28 | COX-1 |
| Compound B | 75.00 | COX-2 |
| Compound C | 102.00 | COX-2 |
Case Studies
Case Study 1: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of isoindole derivatives found that several compounds exhibited significant inhibition of COX enzymes. The results demonstrated that certain structural modifications enhanced COX-2 selectivity, suggesting that similar modifications in our target compound may yield favorable outcomes .
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant capabilities of related phthalimide derivatives. The compounds were tested for their ability to reduce oxidative stress markers in vitro, showing promise as potential therapeutic agents in oxidative stress-related diseases .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Predictions based on bioinformatics tools indicate good intestinal absorption and central nervous system (CNS) permeability, which are essential for therapeutic efficacy .
Toxicological assessments reveal no significant cytotoxicity at concentrations below 90 µM in human dermal fibroblast cells, indicating a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
